4-chloro-N-(3-methoxyphenyl)benzamide
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Overview
Description
4-chloro-N-(3-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H12ClNO2 and a molecular weight of 261.71 g/mol . This compound is characterized by the presence of a chloro group at the 4-position and a methoxy group at the 3-position of the phenyl ring, attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-methoxyphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of 4-chlorobenzoic acid and 3-methoxyaniline.
Scientific Research Applications
4-chloro-N-(3-methoxyphenyl)benzamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-methoxyphenyl)benzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 4-chloro-N-(2-methoxyphenyl)benzamide
- 4-chloro-N-(3-ethoxyphenyl)benzamide
Uniqueness
4-chloro-N-(3-methoxyphenyl)benzamide is unique due to the specific positioning of the chloro and methoxy groups, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs .
Properties
IUPAC Name |
4-chloro-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLQHVBXJPGBSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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